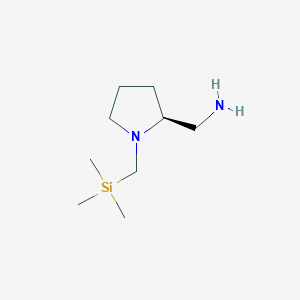![molecular formula C21H17NO3 B11945087 2-[(Diphenylmethyl)carbamoyl]benzoic acid CAS No. 94881-00-2](/img/structure/B11945087.png)
2-[(Diphenylmethyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diphenylmethyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diphenylmethyl group attached to a carbamoyl moiety, which is further connected to a benzoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid typically involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the desired product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent the decomposition of the isocyanate intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of alternative reagents and catalysts to replace phosgene, which is highly toxic, can be explored to make the process safer and more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diphenylmethyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used to oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbamoyl group.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce acyl groups onto the benzene ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Diphenylmethylamine derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Diphenylmethyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Diphenylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the binding affinity of the compound to its target, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylamine: Lacks the benzoic acid moiety but shares the diphenylmethyl group.
Benzoic acid: Lacks the diphenylmethyl and carbamoyl groups but shares the benzoic acid backbone.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Uniqueness
2-[(Diphenylmethyl)carbamoyl]benzoic acid is unique due to the presence of both the diphenylmethyl and carbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
94881-00-2 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(benzhydrylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25) |
Clé InChI |
VSICLTFAVYHARZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


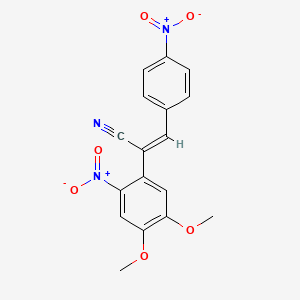
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
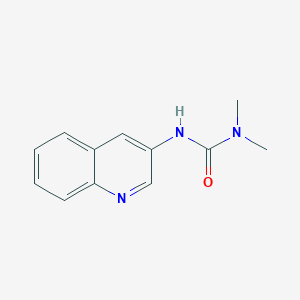
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
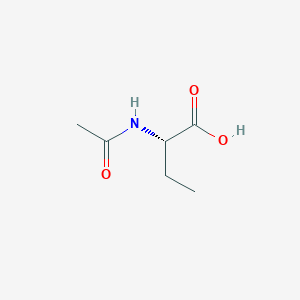


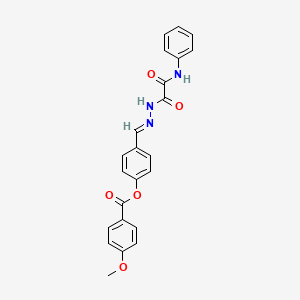

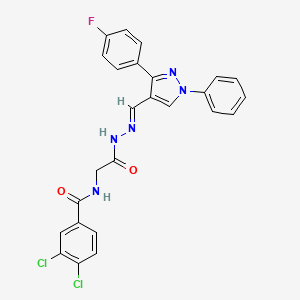
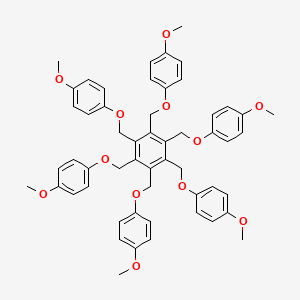
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
